

# physicochemical properties of Isobutylparaben-d4

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## Compound of Interest

Compound Name: *Isobutylparaben-d4*

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An In-Depth Technical Guide to the Physicochemical Properties of **Isobutylparaben-d4**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isobutylparaben-d4** is the deuterium-labeled form of Isobutylparaben, a member of the paraben family of preservatives.[1] Parabens are alkyl esters of p-hydroxybenzoic acid widely used for their broad-spectrum antimicrobial activity in cosmetics, pharmaceuticals, and food products.[2][3] The incorporation of stable heavy isotopes, such as deuterium ( $^2\text{H}$  or D), into drug molecules is a critical technique in drug development.[1][4] Deuterated compounds like **Isobutylparaben-d4** serve primarily as internal standards for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), due to their chemical similarity to the non-labeled analog but distinct mass.[4][5] Deuteration can also potentially alter the pharmacokinetic and metabolic profiles of a drug, a field of growing interest.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of **Isobutylparaben-d4**, relevant experimental methodologies, and logical relationships between its structural and functional characteristics.

## Physicochemical Data

The following tables summarize the key physicochemical properties of **Isobutylparaben-d4**. Data for the non-deuterated form, Isobutylparaben, is provided as a close proxy for properties

where specific data for the deuterated analog is not readily available. The primary difference lies in the molecular weight due to the four deuterium atoms.

**Table 1: General and Chemical Properties**

Property	Value	Source(s)
Chemical Name	Isobutyl 4-hydroxybenzoate-d4	[1]
Synonyms	Isobutylparaben-d4	[1]
CAS Number	1219805-33-0	[1][6]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> D <sub>4</sub> O <sub>3</sub>	[6]
Molecular Weight	198.25 g/mol (Calculated)	
Appearance	White to off-white solid	[7]

Note: The molecular weight of Isobutylparaben (C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>) is approximately 194.23 g/mol .[2][8]  
[9] The increase in mass for the d4 variant is due to the replacement of four hydrogen atoms (1.008 amu) with four deuterium atoms (2.014 amu).

**Table 2: Physical and Solubility Properties (Data for Isobutylparaben as a proxy)**

Property	Value	Source(s)
Melting Point	75 - 77 °C	[9][10]
Boiling Point	302.3 ± 15.0 °C (at 760 mmHg)	[2][11][12]
pKa	8.17 ± 0.15 (Predicted)	[12][13]
LogP (Octanol-Water Partition Coefficient)	3.11 - 3.43	[2][11][13]
Water Solubility	Very slightly soluble / Insoluble	[10][11][12]
Organic Solvent Solubility	Soluble in methanol, ethanol, ether, acetone, chloroform	[2][10][11]

## Experimental Protocols

Detailed experimental protocols for determining every physicochemical property are extensive. The following sections outline the general methodologies for the synthesis and analysis of deuterated parabens.

### Synthesis of Deuterated Parabens

The synthesis of deuterated aromatic compounds like **Isobutylparaben-d4** typically involves a hydrogen-deuterium (H-D) exchange reaction.

- General Protocol for H-D Exchange:
  - Reaction Setup: The non-deuterated aromatic compound (Isobutylparaben) is dissolved or dispersed in a deuterated solvent, most commonly heavy water (D<sub>2</sub>O).[\[14\]](#)
  - Catalysis: The reaction is often facilitated by a catalyst, such as platinum on alumina, and may require high temperature and pressure to proceed efficiently.[\[15\]](#)[\[16\]](#) Microwave irradiation can be used as an alternative heating source to improve reaction efficiency and reduce processing time.[\[15\]](#)
  - Acid Treatment: In some methods, a strong deuterio-acid with a low pKa is used to treat the liquid composition and facilitate the exchange of aromatic hydrogens for deuterium.[\[14\]](#)
  - Purification: After the reaction, the organic and aqueous layers are separated. The deuterated product is then isolated from the organic layer and purified, often through crystallization.[\[3\]](#)[\[15\]](#)
- Alternative Synthesis via Houben-Hoesch Reaction: A specific, two-step procedure has been developed for creating labeled parabens:
  - Acylation: A commercially available labeled phenol undergoes acylation via a Houben-Hoesch reaction.
  - Haloform Reaction: The resulting ketone intermediate undergoes a modified haloform reaction to yield the corresponding labeled paraben ester.[\[17\]](#) This method offers high

regioselectivity.[17]

## Analytical Determination of Parabens (HPLC)

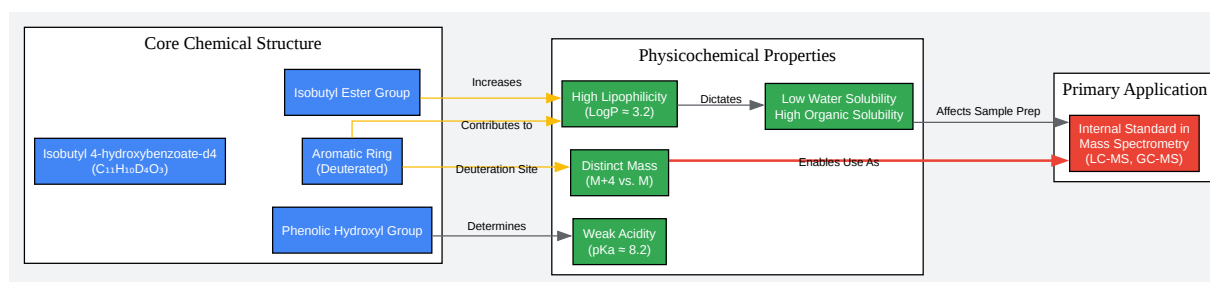
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of parabens in various matrices, including cosmetic and pharmaceutical products.[18][19]

- Objective: To determine the purity and concentration of **Isobutylparaben-d4**.
- Instrumentation:
  - HPLC system with a pump, injector, column oven, and a UV or Diode-Array Detector (DAD).
  - Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]
- Methodology:
  - Standard Preparation: A standard solution of **Isobutylparaben-d4** is prepared in a suitable solvent (e.g., methanol) at a known concentration.
  - Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. A common isocratic mobile phase consists of methanol, tetrahydrofuran (THF), acetonitrile (ACN), and water (e.g., in a 10:5:25:60 v/v ratio).[19]
  - Chromatographic Conditions:
    - Flow Rate: 1.0 mL/min.[19]
    - Injection Volume: 10 µL.[19]
    - Column Temperature: Ambient room temperature.
    - Detection Wavelength: UV detection is typically performed at a wavelength where parabens show maximum absorbance, such as 235 nm or 280 nm.[18][19]

- Analysis: The standard solution is injected into the HPLC system. The retention time and peak area are recorded. The sample can then be analyzed under the same conditions for identification and quantification.

## Visualization of Physicochemical Relationships

The following diagram illustrates the logical connections between the core chemical structure of **Isobutylparaben-d4** and its key physicochemical properties, which in turn dictate its primary application.



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Caption: Logical flow from structure to properties of **Isobutylparaben-d4**.

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